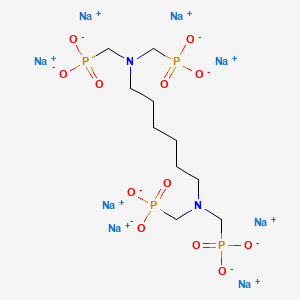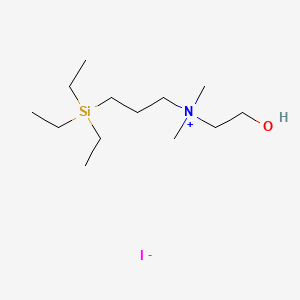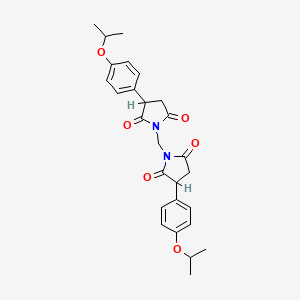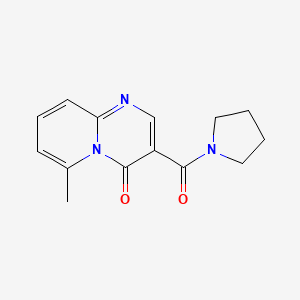
3-(3,5-Di-t-butyl-4-hydroxyphenyl)-7-oxo-6,7-dihydro-2H-imidazo(2,1-b)(1,3,4)thiadiazine HBr
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-Di-t-butyl-4-hydroxyphenyl)-7-oxo-6,7-dihydro-2H-imidazo(2,1-b)(1,3,4)thiadiazine HBr is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of a hydroxyphenyl group, an imidazo-thiadiazine ring, and a hydrobromide salt. It is used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Di-t-butyl-4-hydroxyphenyl)-7-oxo-6,7-dihydro-2H-imidazo(2,1-b)(1,3,4)thiadiazine HBr involves multiple steps. One common method includes the reaction of 3,5-di-t-butyl-4-hydroxyphenacyl bromide with thiourea in acetone. The mixture is stirred at room temperature overnight to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Di-t-butyl-4-hydroxyphenyl)-7-oxo-6,7-dihydro-2H-imidazo(2,1-b)(1,3,4)thiadiazine HBr undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The imidazo-thiadiazine ring can be reduced under specific conditions.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group yields quinones, while substitution reactions can produce various derivatives depending on the nucleophile.
Scientific Research Applications
3-(3,5-Di-t-butyl-4-hydroxyphenyl)-7-oxo-6,7-dihydro-2H-imidazo(2,1-b)(1,3,4)thiadiazine HBr is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Employed in the development of new materials and as an additive in certain industrial processes.
Mechanism of Action
The mechanism of action of 3-(3,5-Di-t-butyl-4-hydroxyphenyl)-7-oxo-6,7-dihydro-2H-imidazo(2,1-b)(1,3,4)thiadiazine HBr involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can act as an antioxidant by scavenging free radicals, while the imidazo-thiadiazine ring may interact with enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-Di-t-butyl-4-hydroxyphenyl)-6-oxo-6,7-dihydro-2H-imidazo(2,1-b)(1,3,4)thiadiazine
- 3-(3,5-Di-t-butyl-4-hydroxyphenyl)-7-oxo-6,7-dihydro-2H-imidazo(2,1-b)(1,3,4)thiadiazine HCl
Uniqueness
3-(3,5-Di-t-butyl-4-hydroxyphenyl)-7-oxo-6,7-dihydro-2H-imidazo(2,1-b)(1,3,4)thiadiazine HBr is unique due to its specific hydrobromide salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds.
Properties
CAS No. |
117829-33-1 |
|---|---|
Molecular Formula |
C19H26BrN3O2S |
Molecular Weight |
440.4 g/mol |
IUPAC Name |
3-(3,5-ditert-butyl-4-hydroxyphenyl)-2,6-dihydroimidazo[2,1-b][1,3,4]thiadiazin-7-one;hydrobromide |
InChI |
InChI=1S/C19H25N3O2S.BrH/c1-18(2,3)12-7-11(8-13(16(12)24)19(4,5)6)14-10-25-17-20-15(23)9-22(17)21-14;/h7-8,24H,9-10H2,1-6H3;1H |
InChI Key |
VQCDCEULRZROPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=NN3CC(=O)N=C3SC2.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


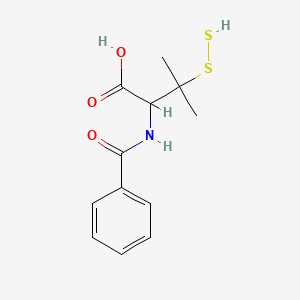
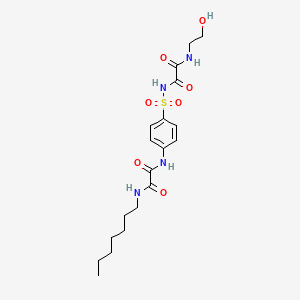

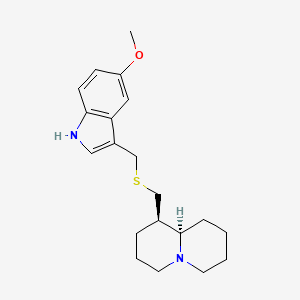
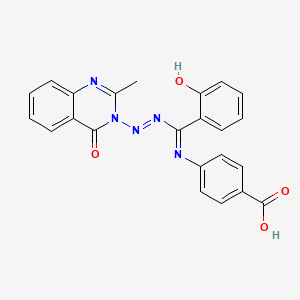
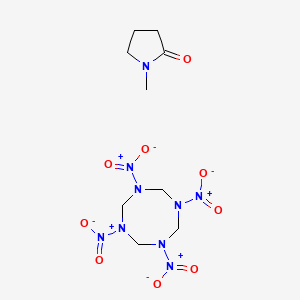
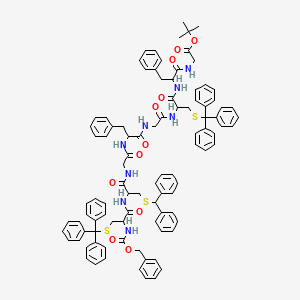
![4-Aminobenzenesulfonamide;2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane](/img/structure/B12746537.png)
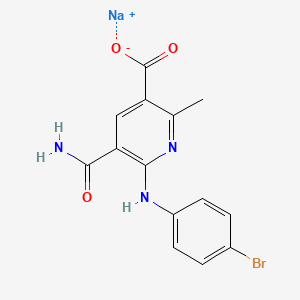
![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-[3-(trifluoromethyl)phenyl]propan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12746553.png)
